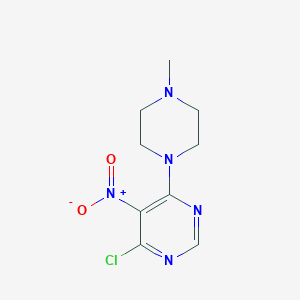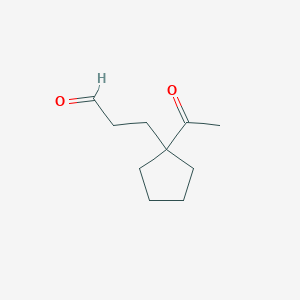
3-(1-Acetylcyclopentyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Acetylcyclopentyl)propanal, also known as ACP, is a chemical compound that belongs to the family of cyclopentanones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1-Acetylcyclopentyl)propanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group. 3-(1-Acetylcyclopentyl)propanal may also interact with enzymes and proteins, leading to changes in their activity or conformation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Acetylcyclopentyl)propanal have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models. 3-(1-Acetylcyclopentyl)propanal may also have potential applications in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-Acetylcyclopentyl)propanal in lab experiments include its high purity, stability, and ease of handling. 3-(1-Acetylcyclopentyl)propanal is also readily available and relatively inexpensive. However, there are some limitations to its use, including its low solubility in water and some organic solvents. 3-(1-Acetylcyclopentyl)propanal may also be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(1-Acetylcyclopentyl)propanal in scientific research. One area of interest is the development of new synthetic methods for the preparation of 3-(1-Acetylcyclopentyl)propanal and related compounds. Another area of research is the investigation of the mechanism of action of 3-(1-Acetylcyclopentyl)propanal and its potential applications in various fields. Additionally, the development of new applications for 3-(1-Acetylcyclopentyl)propanal in the fields of pharmaceuticals, agrochemicals, and materials science is an area of ongoing research.
Conclusion:
In conclusion, 3-(1-Acetylcyclopentyl)propanal is a versatile and important chemical compound that has many potential applications in scientific research. Its unique properties and potential for use in various fields make it an important area of ongoing research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1-Acetylcyclopentyl)propanal have been discussed in this paper.
Synthesemethoden
The synthesis of 3-(1-Acetylcyclopentyl)propanal involves the reaction of cyclopentanone with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, leading to the formation of 3-(1-Acetylcyclopentyl)propanal as the final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
3-(1-Acetylcyclopentyl)propanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. 3-(1-Acetylcyclopentyl)propanal is also used as a reagent in the preparation of chiral ligands and catalysts. It has potential applications in the field of pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
152090-39-6 |
|---|---|
Produktname |
3-(1-Acetylcyclopentyl)propanal |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-(1-acetylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O2/c1-9(12)10(7-4-8-11)5-2-3-6-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
XTHHOXUDZIPPQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=O |
Kanonische SMILES |
CC(=O)C1(CCCC1)CCC=O |
Synonyme |
Cyclopentanepropanal, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



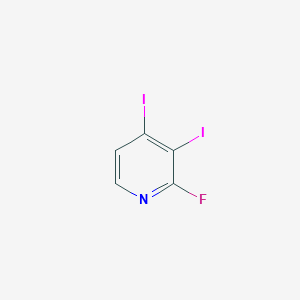
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
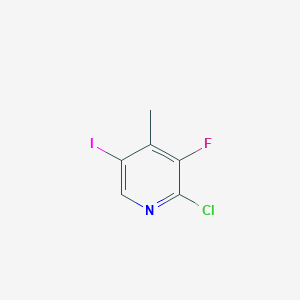
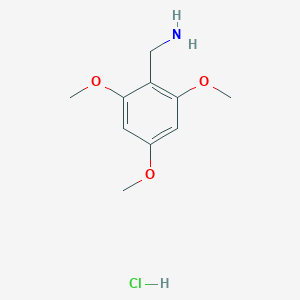
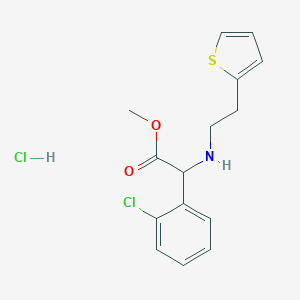
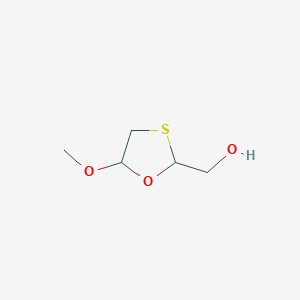
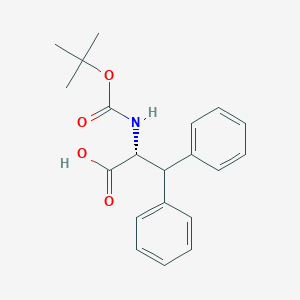
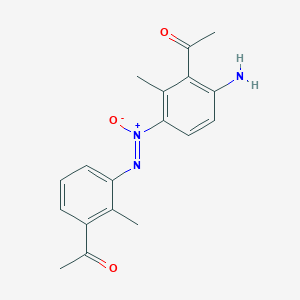

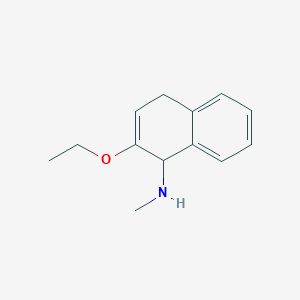
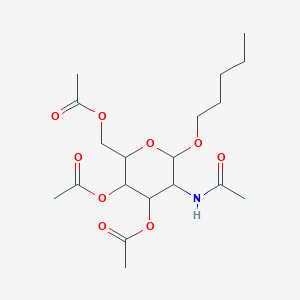
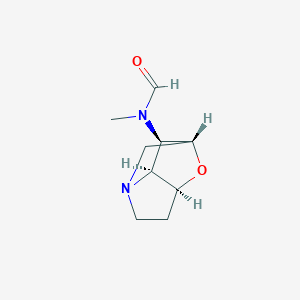
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
